molecular formula C30H48O3 B1676227 Maytenonic acid CAS No. 33600-93-0

Maytenonic acid

Cat. No. B1676227
CAS RN: 33600-93-0
M. Wt: 456.7 g/mol
InChI Key: WHWHDGKOSUKYOV-AQIJDDJRSA-N
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Description

Maytenonic acid, also known as 3-oxo-friedelan-20α-oic acid, is a compound that was first described in 1971 . It is commonly isolated from the root-bark of Maytenus senegalensis . This compound has been found to exhibit antibacterial activity .

Scientific Research Applications

Structure Elucidation

Maytenonic acid, a new triterpene, was first isolated from Maytenus Senegalensis . The structure elucidation of Maytenonic acid has been a significant area of research, contributing to the understanding of its chemical properties and potential applications .

Antibacterial Activity

Maytenonic acid has demonstrated antibacterial activity against various bacterial strains. It has been found to be effective against Bacillus subtilus, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . This suggests potential applications in the development of new antibacterial agents .

Antimitotic Activity

Polpunonic acid, another name for Maytenonic acid, has shown antimitotic activity . This could have implications for its use in cancer research and treatment, as antimitotic agents can inhibit cell division and thus slow or stop the growth of cancer cells .

Phytochemical Analysis

Maytenonic acid is a key compound identified in the phytochemical analysis of the root extracts of Maytenus senegalensis . This analysis contributes to the understanding of the medicinal properties of this plant .

Tuberculosis Treatment

An acetone extract of the aerial parts of Maytenus senegalensis, which contains Maytenonic acid, has been found to be active against a sensitive strain of Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis .

Chemical Synthesis

The synthesis of Maytenonic acid has been a subject of research, contributing to the field of organic chemistry . Understanding the synthesis process can aid in the production of this compound for various applications .

properties

IUPAC Name

(2R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,25+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHDGKOSUKYOV-GDXNDQEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955232
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maytenonic acid

CAS RN

33600-93-0
Record name Polpunonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33600-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytenonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033600930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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